N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHYFUUKWJWTM-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430353 | |
| Record name | MS-1431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-22-6 | |
| Record name | MS-1431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Spectral Characterization
The structure is validated through spectroscopic and computational methods:
1H and 13C NMR Analysis
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Imine Group : The N═CH proton resonates experimentally at ~155.89 ppm (13C NMR) .
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Benzimidazole Core : Protons in the aromatic region show shifts consistent with conjugation in the imidazole ring .
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Thiophene Ring : Protons exhibit coupling patterns indicative of aromaticity, with sulfur-induced deshielding .
| Signal Type | Experimental Shift (ppm) | Theoretical Shift (ppm) |
|---|---|---|
| Imine (N═CH) | 155.89 (13C) | 151.15 (13C) |
| Pyrimidine C | 150.18–108.88 | 153.52–113.28 |
| Thiophene C | 132.76–126.96 | 129.49–154.37 |
FT-IR and Mass Spectrometry
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FT-IR : Absorption bands confirm the imine (N═CH) and aromatic C-H stretches .
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Mass Spectrometry : Molecular ion peaks match the molecular formula C₁₂H₉N₃S .
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
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Imine-Enamine Tautomerization : The imine group undergoes dynamic tautomerization, observed in NMR spectra as equivalent CH₂ protons .
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Mannich Reaction : The N-H groups in benzimidazole participate in Mannich reactions, enabling further functionalization .
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Crystallographic Interactions : π···π stacking between aromatic rings and hydrogen bonding involving thiophene sulfur contribute to stability .
Scientific Research Applications
N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine with structurally analogous benzimidazole derivatives, focusing on substituent effects, synthesis routes, and biological activities:
Key Comparative Insights
Thiazole and thiadiazole derivatives (e.g., compounds 2 and 11) exhibit enhanced antibacterial and antifungal activities due to the electron-withdrawing nature of these heterocycles, which may disrupt microbial cell membranes .
Synthetic Accessibility :
- The target compound’s synthesis via Schiff base condensation is straightforward and scalable, similar to derivatives like 2a . In contrast, thiazole hybrids (e.g., compound 2 ) require prolonged reflux and purification steps, reducing yield (69% vs. 53–63% for diazenyl derivatives) .
Antimicrobial activity: Thiazole-linked benzimidazoles (compound 2) demonstrate superior antibacterial efficacy (MIC: 4 µg/mL against S. aureus) compared to non-heterocyclic derivatives, likely due to increased membrane permeability .
Thermal and Chemical Stability :
- High melting points (>250°C) are common among benzimidazole derivatives (e.g., compounds 2 , 3a–c ) due to strong intermolecular hydrogen bonding and aromatic stacking .
Contradictions and Limitations
- Astemizole (a piperidinyl-benzimidazole) exhibits antihistaminic activity but lacks anticancer effects, highlighting how substituent choice dictates pharmacological profiles .
- Halogenated derivatives (e.g., compound 11 ) prioritize agrochemical applications over human therapeutics, reflecting divergent structure-activity relationships .
Biological Activity
N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 229.28 g/mol. The compound's structure features a benzimidazole core linked to a thiophene group through a methylene bridge, which is critical for its biological activity.
Synthesis Methods
The synthesis typically involves the condensation reaction of 1H-benzimidazole derivatives with thiophenes. Common methods include:
- Refluxing in solvents like ethanol or acetonitrile with catalysts such as p-toluenesulfonic acid.
- Optimization of reaction conditions to enhance yield and purity through techniques like high-throughput screening and chromatography .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties, showing efficacy against various bacterial strains. Research indicates that this compound disrupts bacterial cell walls, leading to cell lysis. For example, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported at approximately 20 µM for MCF-7 cells, indicating a moderate level of potency compared to established chemotherapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 - 50 | |
| Antimicrobial | Escherichia coli | 15 - 40 | |
| Anticancer | MCF-7 | ~20 | |
| Anticancer | HeLa | ~25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The thiophene moiety enhances the compound's lipophilicity, facilitating better membrane penetration and target interaction .
Case Studies
- Anticancer Study : A study published in Cancer Letters evaluated the effects of this compound on apoptosis induction in human cancer cells. The results indicated increased expression of pro-apoptotic genes (Bax, p53) and decreased expression of anti-apoptotic genes (Bcl-2), suggesting a mechanism involving mitochondrial pathways .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of resistant bacterial strains. It showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
Q & A
Q. What are the established synthetic routes for N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via a Schiff base condensation reaction between 1H-benzimidazol-2-amine and thiophene-2-carbaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Catalytic acid (e.g., acetic acid) or base (e.g., triethylamine) is often employed to accelerate imine bond formation. Reaction monitoring via TLC or HPLC is essential to confirm completion, with purification achieved through recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : To confirm the imine (C=N) stretch near 1600–1650 cm⁻¹ and absence of primary amine (NH₂) peaks .
- ¹H/¹³C NMR : To verify the E-configuration of the imine bond (e.g., coupling constants in ¹H NMR) and aromatic proton environments .
- Mass Spectrometry (ESI-MS or HRMS) : For molecular ion confirmation .
- HPLC : To assess purity (>95% is standard for pharmacological studies) .
Q. What are the primary challenges in achieving high crystallinity for X-ray diffraction studies?
Slow evaporation from a mixed solvent system (e.g., DMSO/water or ethanol/chloroform) is commonly used to grow single crystals. The presence of planar aromatic systems (benzimidazole and thiophene) facilitates π-π stacking, but steric hindrance from the E-configuration may require trial of multiple solvent combinations .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
X-ray crystallography provides precise bond lengths (e.g., C=N imine bond ~1.28 Å) and angles, confirming the E-configuration and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice. Discrepancies between computational models and experimental data can be resolved by refining torsion angles and comparing with density functional theory (DFT)-optimized structures .
Q. What computational strategies are used to predict electronic properties and reactivity?
- DFT Calculations : To map frontier molecular orbitals (HOMO-LUMO), predict charge distribution, and identify reactive sites for electrophilic/nucleophilic attack .
- Molecular Docking : To simulate interactions with biological targets (e.g., enzymes or DNA) by analyzing binding affinities and pose validation against crystallographic data .
- Molecular Dynamics (MD) : To assess stability in solvated systems or membrane permeability for drug design .
Q. How can researchers address contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy)?
Discrepancies often arise from variations in:
- Assay Conditions : Differences in microbial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. Sabouraud agar) .
- Compound Solubility : Use of DMSO or surfactants (e.g., Tween-80) to improve bioavailability .
- Statistical Analysis : Employing standardized protocols (e.g., CLSI guidelines) and replicate experiments (n ≥ 3) to ensure reproducibility .
Q. What methodologies optimize solubility and stability for in vivo studies?
Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., -OH, -SO₃H) to the benzimidazole or thiophene rings .
- Co-solvent Systems : Using PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Reacting with HCl or citrate to improve crystallinity and stability .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity studies across cell lines?
Variability may stem from:
- Cell-Specific Uptake Mechanisms : Differences in transporter expression (e.g., P-glycoprotein) .
- Metabolic Activation : Liver microsome assays can identify prodrug activation pathways .
- Apoptosis Assays : Combine flow cytometry (Annexin V/PI) and caspase-3 activation assays to confirm mechanisms .
Methodological Recommendations
- Synthesis Optimization : Use design of experiments (DoE) to screen solvent, temperature, and catalyst combinations .
- Biological Testing : Prioritize standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., cisplatin for anticancer studies) .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing and metadata documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
